
9h-Carbazole-1-carboxylic acid
Overview
Description
9H-Carbazole-1-carboxylic acid (C₁₃H₉NO₂, average mass 211.22 g/mol) is a carbazole derivative with a carboxylic acid functional group at position 1. It serves as a critical intermediate in synthesizing bioactive molecules and materials. Key synthesis methods include:
- Suzuki coupling followed by Cadogan reductive cyclization: Achieves 65% overall yield in four steps, enabling scalable production .
- Esterification: Conversion to methyl 9H-carbazole-1-carboxylate (C₁₄H₁₁NO₂) via refluxing with methanolic HCl, yielding 92% .
Applications span antiviral drug development (e.g., neurotropic alphavirus inhibitors) and alkaloid synthesis . Its reactivity at the carboxylic acid group allows derivatization for tailored properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-1-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the direct carboxylation of 9H-carbazole using carbon dioxide under high pressure and temperature conditions. Another approach involves the oxidation of 9H-carbazole to form this compound using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in conjunction with carbon dioxide to facilitate the carboxylation reaction. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 9H-carbazole-1,4-dione.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents such as nitric acid, are used for substitution reactions.
Major Products Formed
Oxidation: 9H-carbazole-1,4-dione
Reduction: 9H-carbazole-1-methanol, 9H-carbazole-1-aldehyde
Substitution: Halogenated carbazoles, nitrocarbazoles
Scientific Research Applications
Chemical Properties and Structure
9H-Carbazole-1-carboxylic acid is characterized by its carbazole backbone, which consists of a fused ring structure containing nitrogen. This structural feature contributes to its biological activity and potential applications in synthesis and drug development.
Medicinal Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, several N-substituted carbazoles derived from this compound have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The zones of inhibition for these compounds ranged from 10.3 mm to 26.08 mm at specific concentrations, indicating their potential as therapeutic agents against infections .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer). The lethal concentration (LC50) values for these compounds were reported between 35.6 µg/mL and 80.0 µg/mL, demonstrating their potential in cancer therapy .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
this compound is utilized in the development of OLEDs due to its excellent photophysical properties. Its derivatives serve as electron transport materials, enhancing the efficiency and stability of OLED devices. The incorporation of carbazole moieties into polymer matrices has been shown to improve charge transport properties significantly .
Polymer Chemistry
In polymer science, the compound serves as a building block for synthesizing various functional polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and electronic devices .
Antioxidant Applications
This compound has been recognized for its antioxidant capabilities. It helps prevent oxidative stress by scavenging free radicals, making it valuable in food preservation and cosmetic formulations. The compound's antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thereby protecting other molecules from oxidative damage .
Case Studies
Mechanism of Action
The mechanism of action of 9H-Carbazole-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF). Additionally, it can modulate oxidative stress pathways, reducing inflammation and preventing cellular damage .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Modifications at Position 1
Key Insight : Esterification enhances solubility in organic solvents, facilitating purification , while alkylation (e.g., ethyl) modifies electronic properties for materials science .
Substituent Modifications at Position 2 or 6
Key Insight : Chlorination at C6 improves bioactivity, likely due to electron-withdrawing effects enhancing target binding . Hydroxylation at C2 introduces hydrogen-bonding sites for cation recognition .
Substituent Modifications at Position 9
Key Insight : Substitution at position 9 (e.g., benzyl) extends conjugation, enhancing fluorescence for sensor applications . Propyl substitution increases steric bulk without significant hazards .
Extended Aromatic Systems
Key Insight: Extended aromatic systems (e.g., quinoline) improve charge transport properties, making these derivatives suitable for optoelectronic devices .
Biological Activity
9H-Carbazole-1-carboxylic acid (CAS No. 6311-19-9) is a significant compound in the field of medicinal chemistry, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a carboxyl group at the 1-position of the carbazole ring, which enhances its reactivity and biological activity. Its unique structure allows it to interact with various biological targets, making it a valuable compound in research.
The biological activity of this compound is primarily attributed to its ability to inhibit angiogenesis and modulate oxidative stress pathways. It has been shown to block the activity of vascular endothelial growth factor (VEGF), a key player in angiogenesis, thereby potentially reducing tumor growth and metastasis. Additionally, it can reduce inflammation by modulating oxidative stress pathways, which may prevent cellular damage.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, certain carbazole derivatives have shown significant inhibition rates against various cancer cell lines:
Compound | Cell Line | Inhibition Rate (%) |
---|---|---|
7b | 7901 | >70 |
11a | A875 | >70 |
14a | MARC-145 | Low toxicity |
These findings suggest that modifications in the molecular structure of carbazole derivatives can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study found that certain N-substituted carbazoles exhibited potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 10.3 to 15.4 mm at MIC values between 6.2 to 50 µg/mL .
Study on Antitumor Effects
In one notable study, researchers synthesized a series of N-substituted carbazoles and assessed their antitumor activities against human breast carcinoma cell lines. Compounds containing electron-donating groups showed enhanced basicity and reduced acidity, contributing to their increased anticancer efficacy .
Hypoglycemic Activity
Another study investigated the hypoglycemic effects of carbazole derivatives. One compound demonstrated hypoglycemic activity comparable to pioglitazone, with mechanisms involving the AMP-activated protein kinase (AMPK) pathway, crucial for metabolic regulation .
Properties
IUPAC Name |
9H-carbazole-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFGQADZVYGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286032 | |
Record name | 9h-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-19-9 | |
Record name | Carbazole-1-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9h-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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